N-cyclohexyl-N'-tosylbenzimidamide

Description

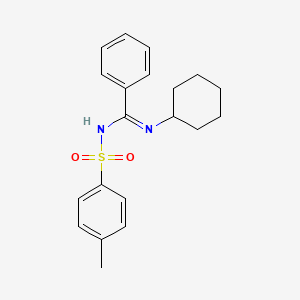

N-Cyclohexyl-N'-tosylbenzimidamide is a benzimidamide derivative characterized by a cyclohexyl group attached to one nitrogen atom and a tosyl (p-toluenesulfonyl) group on the adjacent nitrogen. The benzimidamide core consists of a benzene ring fused to an imidamide moiety (-NH-C(=NH)-), which confers unique electronic and steric properties.

Properties

IUPAC Name |

N'-cyclohexyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21-18-10-6-3-7-11-18/h2,4-5,8-9,12-15,18H,3,6-7,10-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGWTKMTUUVXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NC2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-tosylbenzimidamide typically involves the reaction of cyclohexylamine with tosylbenzimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-tosylbenzimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-N’-tosylbenzimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound has shown potential in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-cyclohexyl-N’-tosylbenzimidamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Structural Features and Functional Groups

*Calculated based on molecular formulas where possible.

†Estimated from the benzimidamide (C₇H₇N₂), cyclohexyl (C₆H₁₁), and tosyl (C₇H₇SO₂) groups.

Key Observations :

- Cyclohexyl Group : Present in all compounds, enhancing lipophilicity and influencing solubility and membrane permeability.

- Tosyl Group : Found in this compound and CMCT, acting as a good leaving group or stabilizing intermediates in reactions.

- Core Reactivity : Carbodiimides (CMCT, DCCD) are electrophilic crosslinkers, whereas benzimidamides and amides exhibit nucleophilic or hydrogen-bonding capabilities.

Carbodiimide Derivatives (CMCT, DCCD) :

- CMCT : Used to probe RNA secondary structure by selectively modifying pseudouridine (Ψ) in primer-extension assays . The carbodiimide group reacts with Ψ’s N1 position, enabling transcriptome-wide mapping via high-throughput sequencing .

- DCCD : Inhibits F₁F₀-ATP synthase by covalently binding to proton channels, blocking proton translocation .

Amide Derivatives (3-Chloro-N-cyclohexylbenzamide) :

- Exhibits intermolecular N–H⋯O and C–H⋯O hydrogen bonds, forming C(4) chains in crystalline states . Such interactions are critical for crystal engineering and supramolecular assembly.

This compound (Inferred Properties) :

- The benzimidamide moiety may engage in hydrogen bonding (N–H donors) and π-π stacking (benzene ring), similar to 3-chloro-N-cyclohexylbenzamide.

- Potential applications include catalysis (as a ligand) or chemical probes, leveraging the tosyl group’s leaving ability in nucleophilic substitution reactions.

Research Findings and Contrasts

- RNA Probing : CMCT’s carbodiimide group reacts selectively with RNA nucleobases , whereas benzimidamides are less likely to exhibit similar reactivity due to reduced electrophilicity.

- Enzyme Inhibition : DCCD’s carbodiimide group targets carboxyl residues in ATP synthase , while benzimidamides might inhibit enzymes via hydrogen bonding or steric hindrance.

- Crystallography : 3-Chloro-N-cyclohexylbenzamide’s hydrogen-bonding patterns suggest that this compound could form similar crystalline networks, useful in material design.

Biological Activity

N-cyclohexyl-N'-tosylbenzimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of benzimidazole derivatives with cyclohexyl amines and tosyl chloride. The synthesis process generally includes:

- Formation of Benzimidazole : Starting from o-phenylenediamine and appropriate carbonyl compounds.

- Tosylation : Reaction with tosyl chloride to introduce the tosyl group.

- Cyclohexyl Substitution : N-alkylation using cyclohexyl amines.

This synthetic pathway enables the production of derivatives that can be screened for biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it selectively inhibits the growth of various cancer cell lines, particularly non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. The log GI(50) values for these cell lines are reported as follows:

| Cell Line | Log GI(50) Value |

|---|---|

| HOP-92 | -6.01 |

| U251 | -6.00 |

These values suggest a potent inhibitory effect on cancer cell proliferation, indicating its potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for its antiviral properties, particularly against RNA viruses such as Hepatitis C virus (HCV). It has been shown to inhibit NS5B RNA-dependent RNA polymerase, which is crucial for viral replication. The effective concentration (EC50) values for this activity range around 3.4 μM, highlighting its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Cyclohexyl Group : Enhances lipophilicity and cellular permeability.

- Tosyl Group : Provides stability and may facilitate interactions with biological targets.

- Benzimidazole Core : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.

Studies indicate that modifications to these structural components can significantly alter the compound's efficacy and selectivity .

Case Studies

- Anticancer Studies : A study involving a series of benzimidazole derivatives, including this compound, revealed that compounds with similar structures showed varying degrees of cytotoxicity against different cancer cell lines. The most active compounds were those with electron-withdrawing groups at specific positions on the benzimidazole ring.

- Antiviral Efficacy : Another case study focused on the antiviral activity of benzimidazole derivatives against HCV, where this compound was identified as one of the most effective inhibitors in vitro, demonstrating a selective index greater than 2.42 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.